molecular formula C16H18ClFN4O3S B2939710 N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide CAS No. 923244-63-7

N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2939710
CAS No.: 923244-63-7
M. Wt: 400.85
InChI Key: VPBXGNFUWZTGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a morpholine-containing ethyl group at position 5 and a sulfanyl acetamide moiety at position 2. The aryl group (3-chloro-4-fluorophenyl) attached to the acetamide nitrogen introduces halogenated aromaticity, which is often associated with enhanced bioavailability and target binding in medicinal chemistry . Morpholine, a six-membered heterocycle with one oxygen and one nitrogen atom, is a common pharmacophore in drug design due to its solubility-enhancing and membrane-permeability properties .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O3S/c17-12-9-11(1-2-13(12)18)19-14(23)10-26-16-21-20-15(25-16)3-4-22-5-7-24-8-6-22/h1-2,9H,3-8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBXGNFUWZTGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.

    Introduction of the morpholine moiety: This step involves the reaction of the oxadiazole intermediate with 2-chloroethylmorpholine under basic conditions.

    Attachment of the phenyl ring: The final step involves the coupling of the chloro-fluoro-substituted phenyl ring with the oxadiazole-morpholine intermediate using suitable coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Sulfanyl)-N-(4-Nitrophenyl)Acetamide): Key Differences: Replaces the morpholinylethyl group with a 4-methoxyphenyl substituent on the oxadiazole. The acetamide aryl group is 4-nitrophenyl instead of 3-chloro-4-fluorophenyl. The methoxy group lacks the solubilizing morpholine moiety, suggesting lower bioavailability .

N-(5-Chloro-2-Methylphenyl)-2-{[5-(1H-Indol-3-ylMethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (8t): Key Differences: Features an indole-methyl substituent on the oxadiazole and a 5-chloro-2-methylphenyl acetamide group. Impact: The indole moiety may confer π-π stacking interactions with biological targets, but the absence of morpholine could reduce solubility.

2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(Pyrazin-2-yl)Acetamide (4): Key Differences: Substitutes the oxadiazole with a diphenylmethyl group and uses a pyrazine ring in the acetamide. No biological data are reported, but the structural diversity highlights the versatility of oxadiazole-based scaffolds .

Analogues with Triazole Cores

N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (CAS 573939-18-1) :

  • Key Differences : Replaces the oxadiazole with a 1,2,4-triazole ring and introduces a furan substituent.
  • Impact : Triazoles generally exhibit stronger hydrogen-bonding capacity than oxadiazoles. The furan group may enhance metabolic stability but reduce solubility compared to morpholine. This compound has a predicted pKa of 11.30 and density of 1.50 g/cm³, suggesting moderate basicity and solid-state packing efficiency .

N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (CAS 618415-13-7) :

  • Key Differences : Substitutes the oxadiazole with a triazole and incorporates a pyridine ring.
  • Impact : Pyridine’s nitrogen atom can improve target binding via coordination interactions. However, the absence of morpholine may limit solubility .

Key Insights

  • Morpholine’s Role : The morpholinylethyl group in the target compound likely enhances solubility and bioavailability compared to analogues with hydrophobic substituents (e.g., diphenylmethyl or indole-methyl) .
  • Halogen Effects : The 3-chloro-4-fluorophenyl group may improve binding affinity to hydrophobic enzyme pockets, as seen in similar compounds with halogenated aryl groups .
  • Heterocycle Choice : Oxadiazoles are less basic than triazoles, which could influence pharmacokinetics. Triazole analogues may exhibit stronger target interactions but lower metabolic stability .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-({5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a unique structure combining a chloro-fluorophenyl group with a morpholine moiety and an oxadiazole ring, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H17ClFN4O2S\text{C}_{15}\text{H}_{17}\text{ClF}\text{N}_4\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The presence of morpholine enhances these effects. For instance, derivatives with this scaffold have demonstrated activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1S. aureus0.5 µg/mL
2E. coli1.0 µg/mL
3Pseudomonas aeruginosa0.25 µg/mL

Anticancer Activity

The compound's anticancer potential has also been explored, particularly its ability to inhibit specific protein kinases involved in cancer cell proliferation. Studies have shown that modifications in the oxadiazole ring can lead to enhanced cytotoxicity against various cancer cell lines .

Case Study: Inhibition of Cancer Cell Proliferation
A study by Paruch et al. (2020) investigated the effects of similar oxadiazole derivatives on cancer cell lines. The findings indicated that compounds with a morpholine side chain exhibited significantly higher cytotoxicity compared to their non-morpholine counterparts.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Disruption of Membrane Integrity : Some studies suggest that the presence of the oxadiazole ring disrupts bacterial membrane integrity, leading to cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.